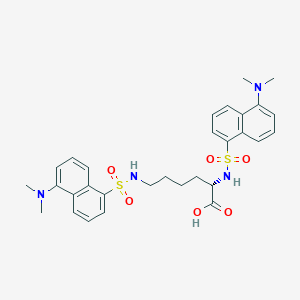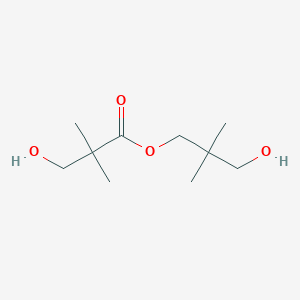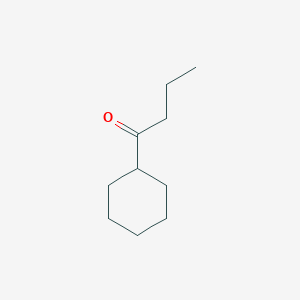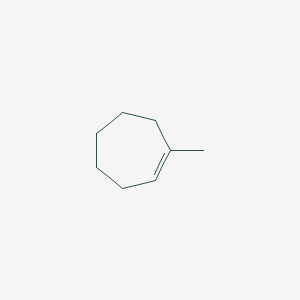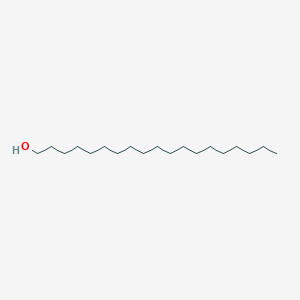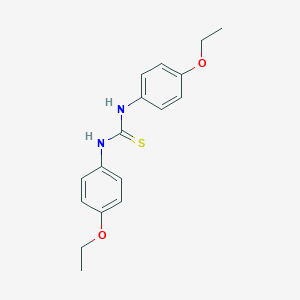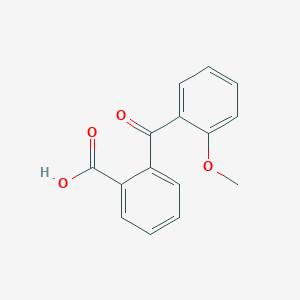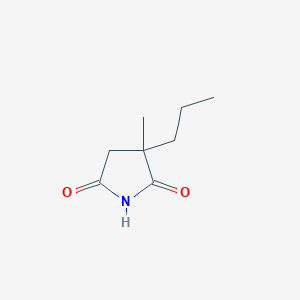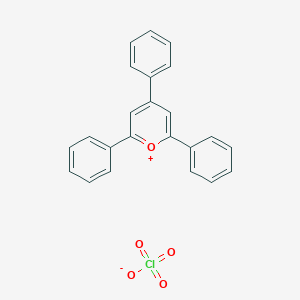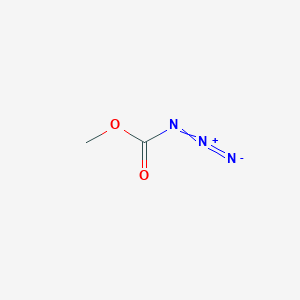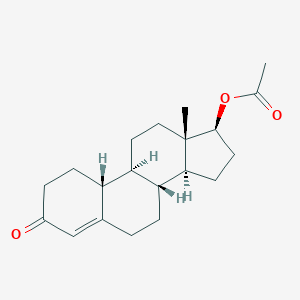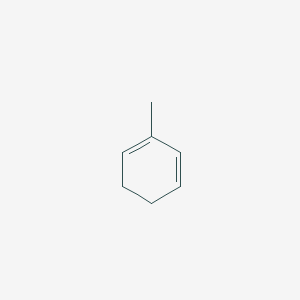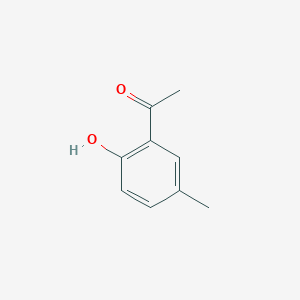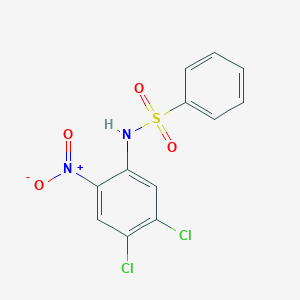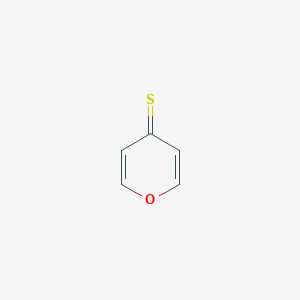
4H-Pyran-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Pyran-4-thione, also known as 4-thiomethylcoumarin, is a heterocyclic compound that has attracted significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through various methods and has been found to exhibit numerous biochemical and physiological effects, making it a promising candidate for further exploration.
Mécanisme D'action
The mechanism of action of 4H-Pyran-4-thione is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes, including cyclooxygenase and lipoxygenase. It has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Effets Biochimiques Et Physiologiques
Numerous studies have demonstrated the biochemical and physiological effects of 4H-Pyran-4-thione. This compound has been found to exhibit antimicrobial activity against a wide range of bacteria and fungi. It has also been shown to inhibit tumor cell growth and induce apoptosis in cancer cells. Additionally, 4H-Pyran-4-thione has been found to possess antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4H-Pyran-4-thione in lab experiments is its ease of synthesis. This compound can be synthesized using a variety of methods, making it readily available for research. Additionally, 4H-Pyran-4-thione exhibits numerous biochemical and physiological effects, making it a versatile compound for studying various biological processes. However, one limitation of using this compound is its potential toxicity. Further research is needed to determine the safe dosage of 4H-Pyran-4-thione for use in lab experiments.
Orientations Futures
There are numerous future directions for the study of 4H-Pyran-4-thione. One area of interest is the development of novel drugs based on this compound. Research has shown that 4H-Pyran-4-thione exhibits promising antitumor, anti-inflammatory, and antioxidant properties, making it a potential candidate for drug development. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various biological processes.
Méthodes De Synthèse
The synthesis of 4H-Pyran-4-thione can be achieved through a variety of methods, including the reaction of coumarin with thiourea or thiosemicarbazide. One of the most common methods involves the reaction of coumarin with Lawesson's reagent, resulting in the formation of 4H-Pyran-4-thione. This method is preferred due to its high yield and ease of use.
Applications De Recherche Scientifique
4H-Pyran-4-thione has been extensively studied for its potential therapeutic applications. Research has shown that this compound exhibits antimicrobial, antitumor, and antioxidant properties. It has also been found to possess anti-inflammatory and anti-diabetic effects. These properties make it a promising candidate for the development of novel drugs.
Propriétés
Numéro CAS |
1120-93-0 |
|---|---|
Nom du produit |
4H-Pyran-4-thione |
Formule moléculaire |
C5H4OS |
Poids moléculaire |
112.15 g/mol |
Nom IUPAC |
pyran-4-thione |
InChI |
InChI=1S/C5H4OS/c7-5-1-3-6-4-2-5/h1-4H |
Clé InChI |
WWANKXYUVUCOMI-UHFFFAOYSA-N |
SMILES |
C1=COC=CC1=S |
SMILES canonique |
C1=COC=CC1=S |
Autres numéros CAS |
1120-93-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



